4-(cyclohex-1-en-1-yl)-2-methylthiophene
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Overview
Description
4-(cyclohex-1-en-1-yl)-2-methylthiophene: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a cyclohexene ring and a methyl group. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohex-1-en-1-yl)-2-methylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylthiophene with cyclohex-1-en-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclization reaction. The use of advanced purification techniques like column chromatography and recrystallization ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohex-1-en-1-yl)-2-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(cyclohexyl)-2-methylthiophene.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
4-(cyclohex-1-en-1-yl)-2-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(cyclohex-1-en-1-yl)-2-methylthiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s aromaticity and electronic properties play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(cyclohex-1-en-1-yl)morpholine
- Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
- Benzene, [(cyclohex-1-en-1-yl)methyl]
Uniqueness
4-(cyclohex-1-en-1-yl)-2-methylthiophene is unique due to its combination of a thiophene ring with a cyclohexene ring and a methyl group. This structure imparts distinct electronic and steric properties, making it valuable in specific applications where other similar compounds may not be as effective. Its stability and reactivity profile also set it apart from other thiophene derivatives.
Properties
IUPAC Name |
4-(cyclohexen-1-yl)-2-methylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h5,7-8H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZKNVRENVHKQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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